molecular formula C14H21NO B1428100 [2-(Cyclohexyloxy)-4-methylphenyl]methanamine CAS No. 1250951-47-3

[2-(Cyclohexyloxy)-4-methylphenyl]methanamine

Cat. No.: B1428100
CAS No.: 1250951-47-3
M. Wt: 219.32 g/mol
InChI Key: QNIMHIQMTXEXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Cyclohexyloxy)-4-methylphenyl]methanamine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-cyclohexyloxy-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h7-9,13H,2-6,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIMHIQMTXEXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(Cyclohexyloxy)-4-methylphenyl]methanamine, a compound with potential therapeutic applications, has been the subject of various studies investigating its biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a cyclohexyl ether moiety attached to a methyl-substituted phenyl ring, which is characteristic of many biologically active compounds. Its structural formula can be represented as follows:

C13H19NO\text{C}_{13}\text{H}_{19}\text{N}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of [2-(Cyclohexyloxy)-4-methylphenyl]methanamine have been explored in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that [2-(Cyclohexyloxy)-4-methylphenyl]methanamine exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound has displayed MIC values as low as 0.22 μg/mL against Staphylococcus aureus.
  • Biofilm Inhibition : It significantly reduces biofilm formation in both Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin.
PathogenMIC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.2275
Staphylococcus epidermidis0.2570

Anticancer Activity

The anticancer potential of [2-(Cyclohexyloxy)-4-methylphenyl]methanamine has also been investigated, with promising results indicating its cytotoxic effects on various cancer cell lines.

Case Studies:

  • FaDu Hypopharyngeal Tumor Cells : The compound exhibited enhanced cytotoxicity compared to the reference drug bleomycin, suggesting its potential as a therapeutic agent in cancer treatment.
  • Mechanism of Action : The ability to induce apoptosis in cancer cells is linked to its interaction with specific apoptotic pathways, although further research is necessary to elucidate these mechanisms fully.

Research Applications

Beyond its antimicrobial and anticancer properties, [2-(Cyclohexyloxy)-4-methylphenyl]methanamine serves as a versatile building block in organic synthesis. Its applications extend to the development of complex organic molecules and heterocyclic compounds, making it valuable in pharmaceutical research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.